Ethyl 4-amino-6-chloropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-amino-6-chloropyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C7H8ClN3O2. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-6-chloropyridazine-3-carboxylate typically involves the reaction of 4,6-dichloropyridazine with ethyl glycinate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-6-chloropyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of hydrazine derivatives.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides and esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, ammonia, and thiourea are commonly used.
Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are employed.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted pyridazines.
Oxidation Products: Nitro derivatives.
Reduction Products: Hydrazine derivatives.
Scientific Research Applications
Ethyl 4-amino-6-chloropyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-6-chloropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- Ethyl 3-amino-6-chloropyridazine-4-carboxylate
- 3-Amino-6-chloropyridazine
- 6-Chloro-3-pyridazinamine
Comparison: Ethyl 4-amino-6-chloropyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and a broader spectrum of biological activities .
Biological Activity
Ethyl 4-amino-6-chloropyridazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's structure, synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₇H₈ClN₂O₂ and a molecular weight of approximately 186.60 g/mol. The structure features a pyridazine ring with various substituents that contribute to its reactivity and biological activity. The unique arrangement of functional groups allows for diverse interactions within biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dichloropyridazine with ethyl glycinate under basic conditions. The process is conducted under reflux to ensure complete conversion, followed by purification through recrystallization. This method can be scaled up using continuous flow reactors to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
Anticancer Effects
In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. It interacts with specific enzymes and receptors that modulate signaling pathways related to cell proliferation and apoptosis. For instance, preliminary studies have indicated its ability to inhibit growth in cancer cell lines, suggesting a role in cancer therapy .
Case Studies
A notable study highlighted the compound's efficacy in reducing tumor size in xenograft models of human cancer. In this study, mice treated with this compound exhibited a significant reduction in tumor growth compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
Comparative Analysis
A comparative analysis with similar compounds reveals distinct biological activities based on structural variations:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Pyridazine core with ethyl carboxylate | Antimicrobial and anticancer properties |
Ethyl 3-amino-6-chloropyridazine-4-carboxylate | Similar core but different substitution | Notable activity against specific pathogens |
Methyl 6-chloropyridazine-3-carboxylate | Key intermediate for various applications | Potential use in anti-tumor therapies |
This table illustrates how variations in substitution patterns can lead to different biological activities, emphasizing the importance of chemical structure in medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-amino-6-chloropyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-13-7(12)6-4(9)3-5(8)10-11-6/h3H,2H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLUFHDMTUCUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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